

# Lopinavir Impurity Profile and Identification: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-3-isobutylpyrimidine-2,6-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of lopinavir, a critical antiretroviral agent. A thorough understanding and control of impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product. This document details the identification, synthesis, and characterization of known process-related and degradation impurities of lopinavir, along with the analytical methodologies employed for their detection and quantification.

## Introduction to Lopinavir and Impurity Profiling

Lopinavir is a potent HIV-1 protease inhibitor, chemically known as (2S)-N-[(2S,4S,5S)-5-[[[2,6-dimethylphenoxy]acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide.[1] It is co-formulated with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing lopinavir's plasma concentration and therapeutic efficacy.[2]

The presence of impurities in an Active Pharmaceutical Ingredient (API) can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher.[1] This guide delves into the specifics of lopinavir's impurity profile, providing valuable information for quality control and drug development.

# Lopinavir Impurities: Identification and Characterization

Several process-related impurities and degradation products of lopinavir have been identified and characterized. These impurities can be broadly categorized as process-related impurities, degradation products, and pharmacopoeial impurities.

## Process-Related Impurities

These impurities are formed during the synthesis of the lopinavir drug substance.<sup>[1]</sup> A study detailing the manufacturing process of lopinavir identified four major process-related impurities.<sup>[1][4]</sup>

- Lopinavir Dimer 7: This impurity originates from the dimerization of 2,6-dimethylphenol, a raw material used in the synthesis.<sup>[1][4]</sup>
- Lopinavir Carboxymethyl Analog 8: Formed during the acylation of 2,6-dimethylphenol with chloroacetic acid.<sup>[1]</sup>
- Lopinavir Diamide Impurity 9: A diamide analog of lopinavir.<sup>[1][4]</sup>
- Lopinavir Diacylated Impurity 10: Results from the acylation on the nitrogen of the pyrimidine ring of lopinavir.<sup>[1][4]</sup>

## Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions.<sup>[5][6]</sup>

Lopinavir has been subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.<sup>[5][7]</sup> The major degradation products arise in acidic and alkaline environments.<sup>[8]</sup>

## Pharmacopoeial and Other Impurities

Various pharmacopoeias list specific impurities that need to be controlled. Additionally, suppliers of pharmaceutical reference standards offer a range of lopinavir impurities, including:

- Lopinavir EP Impurity-E, F, G<sup>[3]</sup>

- Lopinavir Metabolite M1, M3/M4 Impurities[3]
- Sulfolopinavir, Lopinavirphenoxacetamide, and Lopinaviroxazine impurities[9]

## Quantitative Analysis of Lopinavir Impurities

The levels of identified impurities in lopinavir drug substance are typically monitored and controlled to be within acceptable limits.

Impurity Name/Identifier	Type	Typical Observed Level (%)	Specification Limit (%)	Reference(s)
Related Substances (RS4-RS10)	Process-related	0.03 - 0.1	-	[10]
Lopinavir Dimer 7	Process-related	-	-	[1]
Lopinavir Carboxymethyl Analog 8	Process-related	~0.2 (in intermediate)	-	[1]
Lopinavir Diamide Impurity 9	Process-related	-	-	[1]
Lopinavir Diacylated Impurity 10	Process-related	-	-	[1]
Unspecified Impurities	General	-	0.05 - 0.2	[11]
Total Impurities	General	-	~0.5 - 1.0	[11]

Note: Specific specification limits are often proprietary to the manufacturer and are established based on toxicological data and regulatory guidelines.

## Experimental Protocols

The identification, quantification, and characterization of lopinavir impurities rely on a combination of chromatographic and spectroscopic techniques.

### High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is crucial for separating lopinavir from its impurities.

- Method 1: Gradient RP-HPLC for Process-Related Impurities[10]
  - Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 µm)
  - Mobile Phase A: 0.02 M KH<sub>2</sub>PO<sub>4</sub> (pH 2.5)
  - Mobile Phase B: Acetonitrile
  - Gradient Elution: A time-based gradient program is employed.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 45 °C
  - Detector: Photodiode Array (PDA) at 210 nm
- Method 2: Isocratic RP-HPLC for Forced Degradation Studies[5][6]
  - Column: Hypersil BDS, C18 (100 x 4.6 mm, 5 µm)
  - Mobile Phase: Buffer and Acetonitrile (45:55 v/v)
  - Flow Rate: Not specified
  - Detector: UV at 240 nm

### Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities.

- LC-MS/MS for Lopinavir and Ritonavir in Human Plasma[12]
  - Column: Agilent ZORBAX Eclipse XDB-C18
  - Mobile Phase: Methanol-0.1% formic acid in water (80:20)
  - Ionization: Electrospray Ionization (ESI), positive ion mode
  - Detection: Multiple Reaction Monitoring (MRM)
    - Lopinavir transition:  $m/z$  629.6  $\rightarrow$  155.2
    - Ritonavir transition:  $m/z$  721.4  $\rightarrow$  268.2

## Spectroscopic Characterization

Isolated impurities are further characterized using various spectroscopic techniques to confirm their structures.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to determine the chemical structure.[1][3]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[1][3]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the impurity.[1][3]

## Forced Degradation Study Protocol[5]

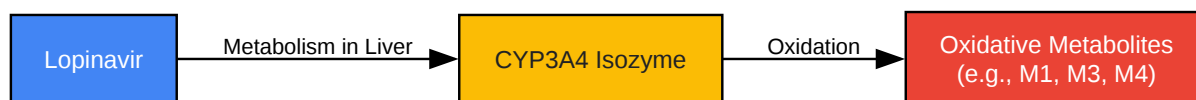
- Acid Degradation: 1 mL of lopinavir stock solution + 1 mL of 2 N HCl, refluxed at 60°C for 30 mins.
- Base Degradation: 1 mL of lopinavir stock solution + 1 mL of 2 N NaOH, refluxed at 60°C for 30 mins.

- Oxidative Degradation: 1 mL of lopinavir stock solution + 1 mL of 20% H<sub>2</sub>O<sub>2</sub>, kept at 60°C for 30 mins.
- Thermal Degradation: Lopinavir solution placed in an oven at 105°C for 6 hours.
- Photolytic Degradation: 100 µg/mL solution exposed to UV light in a photostability chamber for 7 days.

## Visualizations

### Lopinavir Metabolism and Potential for Impurity Formation

Lopinavir is extensively metabolized by the cytochrome P450 system, primarily by the CYP3A isozyme.[2] This metabolic pathway can be a source of oxidative metabolites that may be considered impurities.

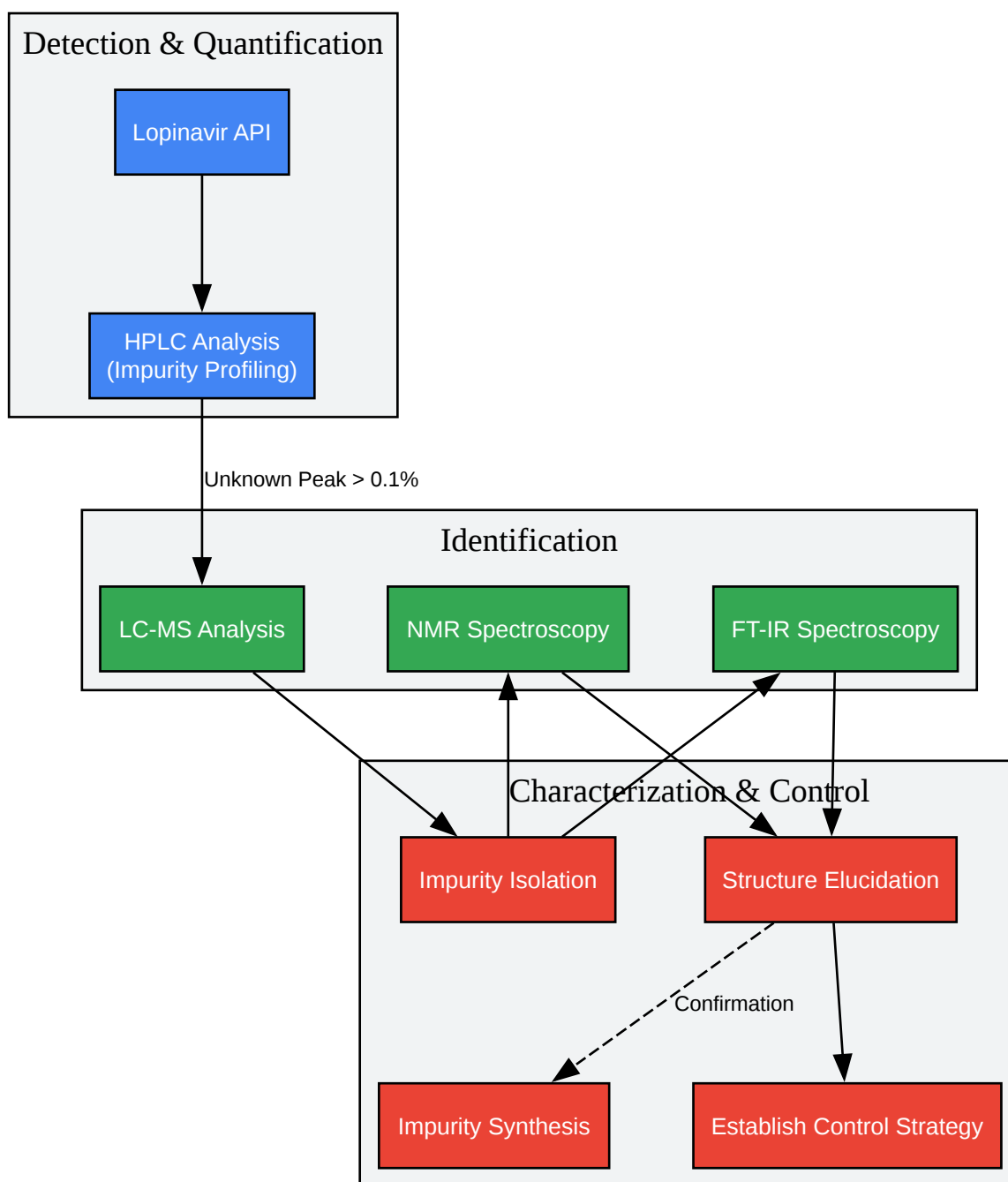


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Caption: Lopinavir metabolism by CYP3A4 leading to oxidative metabolites.

### General Workflow for Impurity Identification and Characterization

The process of identifying and characterizing impurities in a drug substance follows a logical workflow.

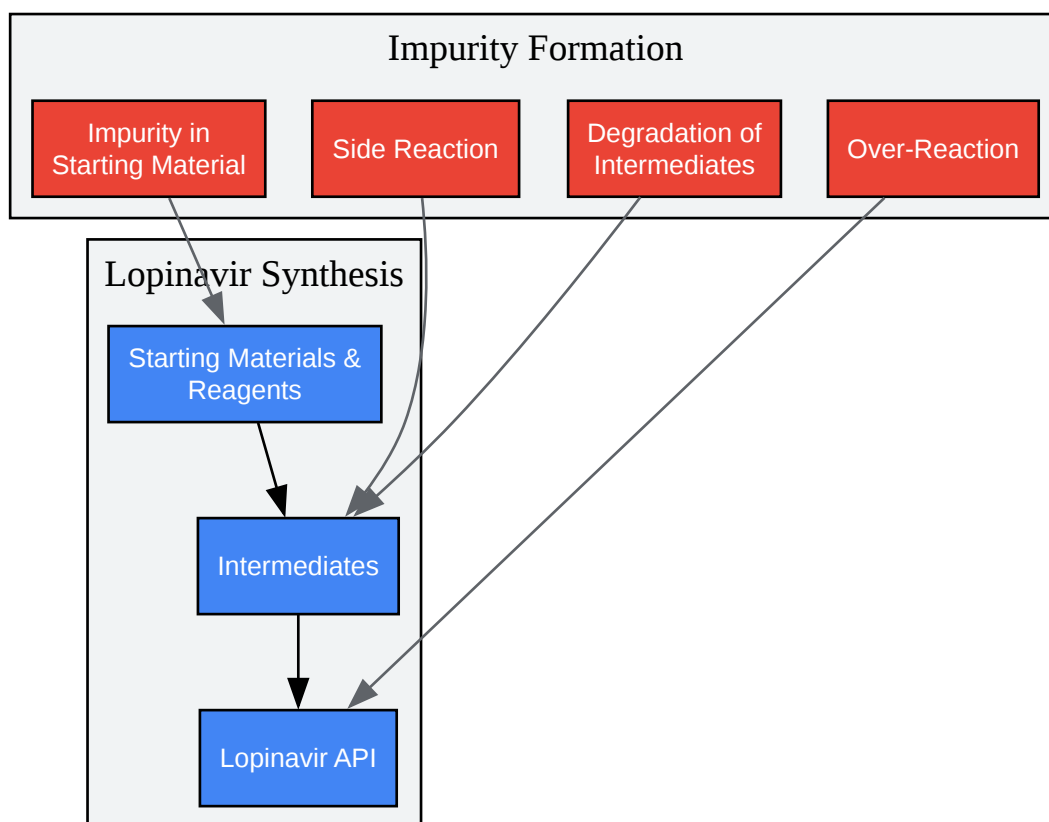


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Caption: Workflow for the identification and characterization of lopinavir impurities.

## Logical Relationship in Process-Related Impurity Formation

The formation of process-related impurities is directly linked to the synthetic route of the API.



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